N'1,N'4-dibenzylideneterephthalohydrazide

Description

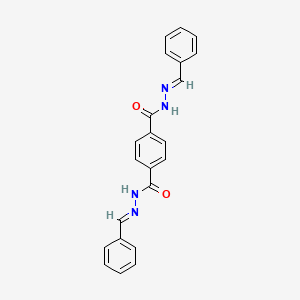

N’1,N’4-dibenzylideneterephthalohydrazide is a chemical compound with the molecular formula C22H18N4O2 It is known for its unique structure, which includes two benzylidene groups attached to a terephthalohydrazide core

Properties

IUPAC Name |

1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAPXQGYQZHJKF-DFEHQXHXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-dibenzylideneterephthalohydrazide typically involves the condensation reaction between terephthalohydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’1,N’4-dibenzylideneterephthalohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-dibenzylideneterephthalohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The benzylidene groups can participate in substitution reactions, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzylidene derivatives.

Scientific Research Applications

N’1,N’4-dibenzylideneterephthalohydrazide has found applications in several areas of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

Industry: It is used in the production of specialty chemicals and materials, where its specific properties are leveraged for various applications.

Mechanism of Action

The mechanism by which N’1,N’4-dibenzylideneterephthalohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cellular membranes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N’1,N’4-dibenzylideneterephthalohydrazide can be compared with other similar compounds, such as:

N’1,N’4-diphenylterephthalohydrazide: This compound has phenyl groups instead of benzylidene groups, leading to different reactivity and applications.

N’1,N’4-dibenzylterephthalohydrazide:

Biological Activity

N'1,N'4-dibenzylideneterephthalohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods:

The synthesis of this compound typically involves a condensation reaction between terephthalohydrazide and benzaldehyde. This reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Chemical Properties:

- Molecular Formula: CHNO

- Molecular Weight: 334.37 g/mol

- Physical State: Solid at room temperature

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against several bacterial strains. The mechanism is believed to involve disruption of cellular membranes or inhibition of essential enzymes within microbial cells.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Studies have shown that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in tumor cells, potentially through the activation of caspases and modulation of cell cycle regulators .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells, such as:

- Cellular Membranes: Disruption leading to cell lysis.

- Enzymatic Inhibition: Inhibition of key enzymes involved in metabolic pathways.

- Apoptosis Induction: Activation of apoptotic pathways through caspase signaling.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound in various contexts:

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial effects against clinical isolates demonstrated significant efficacy against resistant strains, suggesting potential for therapeutic applications in infectious diseases . -

Cancer Cell Proliferation Inhibition:

Research involving breast cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability, indicating its potential as an anticancer agent . -

Mechanistic Insights:

Investigations into the molecular pathways affected by this compound revealed alterations in gene expression profiles related to apoptosis and cell cycle regulation, further supporting its role as a potential therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.